![molecular formula C23H15F6N3O3S B3032663 4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(4-methylphenyl)benzenesulfonamide CAS No. 338412-31-0](/img/structure/B3032663.png)
4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(4-methylphenyl)benzenesulfonamide
Description
The compound "4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(4-methylphenyl)benzenesulfonamide" is a sulfonamide derivative, a class of compounds known for their diverse biological activities. Sulfonamides are commonly used as antibacterial agents and have been studied for various other medicinal properties, including enzyme inhibition . The structure of this compound suggests potential biological activity, given the presence of the naphthyridinyl moiety and the trifluoromethyl groups, which are often associated with high-affinity binding to biological targets.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. In the context of similar compounds, 4-methylbenzenesulfonyl chloride has been reacted with naphthalen-1-amine under controlled pH conditions to yield 4-methyl-N-(naphthalen-1-yl)benzenesulfonamide . The synthesis of the specific compound would likely follow a similar pathway, with the additional steps required to introduce the [1,8]naphthyridin-2-yl moiety and the bis(trifluoromethyl) groups.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction . The presence of the trifluoromethyl groups and the naphthyridinyl moiety in the compound would influence its electronic properties, as seen in similar compounds where Density Functional Theory (DFT) has been used to analyze the molecular geometry, vibrational frequencies, and frontier molecular orbitals .
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions, including further functionalization or interaction with biological targets. The reactivity of the sulfonamide nitrogen can be modified by the substituents on the benzene ring, as seen in the synthesis of N-alkyl/aralkyl derivatives . The bis(trifluoromethyl) groups and the naphthyridinyl moiety would also affect the compound's reactivity, potentially leading to high-affinity interactions with enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating groups can affect the compound's solubility, absorption, and emission properties . The bis(trifluoromethyl) groups are strongly electron-withdrawing, which could impact the compound's acidity, solubility, and overall stability. The molecular geometry, as determined by X-ray diffraction, would provide insight into the compound's crystal packing and potential intermolecular interactions .
properties
IUPAC Name |
4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(4-methylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F6N3O3S/c1-13-2-4-14(5-3-13)32-36(33,34)16-8-6-15(7-9-16)35-20-11-10-17-18(22(24,25)26)12-19(23(27,28)29)30-21(17)31-20/h2-12,32H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBJTIIPDSQRMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F6N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392341 | |
Record name | 3K-016 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(4-methylphenyl)benzenesulfonamide | |
CAS RN |
338412-31-0 | |
Record name | 3K-016 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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